molecular formula C7H10N4O2 B14594659 3-(Morpholin-4-yl)-2-oxo-1,2lambda~5~,4-triazine CAS No. 61178-05-0

3-(Morpholin-4-yl)-2-oxo-1,2lambda~5~,4-triazine

Cat. No.: B14594659
CAS No.: 61178-05-0
M. Wt: 182.18 g/mol
InChI Key: NDWHJJKEJREVMX-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)-2-oxo-1,2lambda~5~,4-triazine is a heterocyclic compound that contains a morpholine ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)-2-oxo-1,2lambda~5~,4-triazine typically involves the reaction of morpholine with triazine derivatives under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of a base, such as sodium hydroxide, to form the desired triazine ring structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-2-oxo-1,2lambda~5~,4-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction may produce triazine derivatives with reduced functional groups .

Scientific Research Applications

3-(Morpholin-4-yl)-2-oxo-1,2lambda~5~,4-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-2-oxo-1,2lambda~5~,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • **3

Properties

CAS No.

61178-05-0

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

4-(2-oxido-1,2,4-triazin-2-ium-3-yl)morpholine

InChI

InChI=1S/C7H10N4O2/c12-11-7(8-1-2-9-11)10-3-5-13-6-4-10/h1-2H,3-6H2

InChI Key

NDWHJJKEJREVMX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=CN=[N+]2[O-]

Origin of Product

United States

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